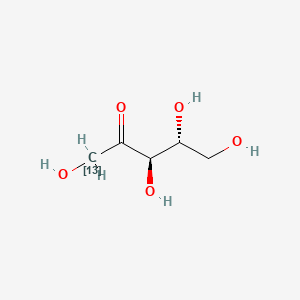

D-Ribulose-13C

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-USGVHLPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)[13CH2]O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Ribulose-13C: Metabolic Tracing and Flux Analysis in the Pentose Phosphate Pathway

Executive Summary

D-Ribulose-13C is a stable isotope-labeled isotopomer of D-ribulose, a ketopentose sugar central to carbohydrate metabolism. While often overshadowed by its aldose isomer (D-ribose), D-ribulose—specifically in its phosphorylated form, Ribulose-5-Phosphate (Ru5P) —acts as the critical "traffic controller" of the Pentose Phosphate Pathway (PPP).

This guide details the technical utility of D-Ribulose-13C in Metabolic Flux Analysis (13C-MFA) . It explores how tracking the carbon fate of this molecule allows researchers to disentangle the oxidative and non-oxidative branches of the PPP, elucidate isomerase/epimerase enzyme kinetics, and quantify nucleotide biosynthesis rates.

Part 1: Chemical Identity and Metabolic Role

The Molecule

D-Ribulose is a ketopentose (C5H10O5). In biological systems, it rarely accumulates in its free form; it is rapidly phosphorylated to D-Ribulose-5-Phosphate (Ru5P) .

-

Chemical Formula:

C -

Key Isomers: D-Ribose (aldose), D-Xylulose (C3 epimer).

-

Stability: Ru5P is chemically unstable and prone to spontaneous isomerization; metabolic quenching during extraction is critical.

The Metabolic Hub: Pentose Phosphate Pathway (PPP)

Ru5P sits at the junction of oxidative and non-oxidative metabolism.

-

Generation (Oxidative Branch): Ru5P is the direct product of 6-Phosphogluconate Dehydrogenase (6PGD) .[1] This irreversible step releases CO2 and generates NADPH (essential for redox homeostasis).

-

Divergence (Non-Oxidative Branch): Ru5P is immediately processed by two competing enzymes:

-

Ribose-5-Phosphate Isomerase (RPI): Converts Ru5P

Ribose-5-Phosphate (R5P) for nucleotide synthesis. -

Ribulose-5-Phosphate 3-Epimerase (RPE): Converts Ru5P

Xylulose-5-Phosphate (Xu5P) for carbon recycling back to glycolysis.

-

The 13C Advantage: By using D-Ribulose-13C (or generating it in situ via [1,2-13C]-Glucose), researchers can quantify the "split ratio" between nucleotide synthesis (RPI) and glycolytic recycling (RPE).

Part 2: Metabolic Flux Analysis (MFA) Applications[2][3][4][5]

Tracing Carbon Atom Transitions

The power of D-Ribulose-13C lies in the specific "scrambling" of carbon atoms that occurs downstream.

-

Scenario A: Nucleotide Synthesis. If Ru5P flows to R5P, the carbon backbone remains intact (C1 remains C1).

-

Scenario B: Recycling (Transketolase/Transaldolase). If Ru5P flows to Xu5P, it enters the non-oxidative shuffling reactions. The C1 and C2 carbons of Xu5P are transferred to other sugars.[1]

Critical Insight: By measuring the Mass Isotopomer Distribution (MID) of downstream metabolites (like Sedoheptulose-7-Phosphate or Fructose-6-Phosphate), one can mathematically reconstruct the flux through the Ru5P node.

Visualization: The Ru5P Divergence

The following diagram illustrates the central role of Ru5P and the carbon fate decisions.

Figure 1: The Ru5P divergence point. Ru5P is the obligate precursor for both nucleotide synthesis (Green path) and non-oxidative recycling (Yellow path).

Part 3: Experimental Protocols

The Challenge of Isomer Separation

The primary technical hurdle in studying D-Ribulose-13C is that Ru5P, R5P, and Xu5P have identical molecular weights (230.11 Da). Standard reverse-phase LC-MS cannot separate them, leading to a "lumped" pentose phosphate signal that obscures the specific flux through the epimerase vs. isomerase.

Protocol: Ion-Pairing LC-MS/MS for Pentose Separation

To resolve Ru5P from its isomers, an Ion-Pairing (IP) method is required.

Reagents:

-

Tracer: D-[1,2-13C2]-Glucose (generates [1,2-13C2]-Ru5P in situ).

-

IP Agent: Tributylamine (TBA) or Dihexylammonium acetate.

-

Quenching Solvent: 80:20 Methanol:Water (-80°C).

Workflow:

-

Metabolic Quenching (CRITICAL):

-

Rapidly wash cells with ice-cold saline.

-

Add -80°C Methanol:Water (80:20) immediately.

-

Why: Ru5P interconverts with R5P spontaneously at room temperature. Cold quenching freezes the isomer ratio.

-

-

Extraction:

-

Vortex and sonicate at 4°C.

-

Centrifuge (15,000 x g, 10 min, 4°C) to remove debris.

-

Dry supernatant under nitrogen flow (avoid heat).

-

-

LC-MS/MS Configuration:

-

Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).

-

Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH 4.9).

-

Mobile Phase B: Methanol.

-

Gradient: Slow ramp (0% to 15% B over 20 mins) is necessary to resolve the isomers.

-

-

Detection (MRM Mode):

-

Monitor transition m/z 229

97 (Phosphate group) or m/z 229 -

Note: Ru5P typically elutes between R5P and Xu5P. Authentic standards must be run daily to confirm retention times.

-

Visualization: Analytical Workflow

Figure 2: End-to-end workflow for 13C-Ribulose analysis. Step 2 is the most common failure point due to isomer instability.

Part 4: Data Interpretation & Comparison

Mass Isotopomer Distribution (MID)

Data output will be a vector of isotopomers (M+0, M+1, M+2...).

-

M+0: Unlabeled metabolite.

-

M+5 (if U-13C used): Fully labeled.

-

Flux Calculation: If you feed [1,2-13C]-Glucose:

-

Oxidative PPP: C1 is lost as CO2. Ru5P becomes [1-13C].

-

Glycolysis: C1 and C2 are retained.

-

Result: The ratio of M+1 Ru5P vs. M+2 Ru5P indicates the % of glucose entering oxidative PPP vs. glycolysis.

-

Technique Comparison Table

| Feature | LC-MS/MS (Ion Pairing) | GC-MS | NMR Spectroscopy |

| Target Analyte | Ru5P, R5P, Xu5P (Intact) | Derivatized Sugars (e.g., Oximes) | High-conc. Metabolites |

| Isomer Separation | Excellent (with TBA/HILIC) | Good (requires derivatization) | Poor (signal overlap) |

| Sensitivity | High (Femtomole range) | Moderate | Low (Millimolar range) |

| Positional Info | Limited (unless MS^3 used) | High (fragment ions) | Highest (direct bond info) |

| Throughput | High | Low (long prep time) | Low |

References

-

Antoniewicz, M. R. (2019). "High-resolution 13C Metabolic Flux Analysis." Nature Protocols. Link

-

Zamboni, N., et al. (2009).[2][3] "13C-based metabolic flux analysis." Nature Protocols. Link

-

Watanabe, S., et al. (2021).[4] "Efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids."[4][5] Journal of Experimental Botany. Link

-

Serianni, A. S., & Bondo, P. B. (1994).[6] "13C-Labeled D-Ribose: Chemi-Enzymic Synthesis of Various Isotopomers." Journal of Biomolecular Structure and Dynamics. Link

-

Hanke, T., et al. (2013).[2] "GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Mixotrophic alga." Proteomics. Link

Sources

- 1. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

D-Ribulose-13C Applications in Pentose Phosphate Pathway Studies

This guide serves as an advanced technical resource for the application of D-Ribulose-13C and its phosphorylated derivatives in dissecting the Pentose Phosphate Pathway (PPP). It is designed for researchers requiring high-fidelity metabolic flux data and precise quantification of sugar phosphates.

Executive Summary

The Pentose Phosphate Pathway (PPP) is the metabolic pivot between glycolysis, nucleotide biosynthesis, and redox homeostasis (NADPH production). While Glucose-13C is the standard tracer for central carbon metabolism, it often lacks the resolution to deconvolute the reversible non-oxidative branch of the PPP due to rapid isotopic scrambling.

D-Ribulose-13C (and its physiological form, Ribulose-5-Phosphate [Ru5P]) represents a high-precision tool for two distinct applications:

-

Targeted Flux Probing: As a direct tracer (in permeabilized cells, lysates, or microbial systems) to bypass the oxidative branch (G6PDH) and specifically interrogate the non-oxidative reversible reactions (Transketolase/Transaldolase).

-

Absolute Quantification (IDMS): As a stable isotope-labeled internal standard (SIL-IS) for Isotope Dilution Mass Spectrometry, enabling the absolute quantification of femtomolar concentrations of PPP intermediates in complex matrices.

Mechanistic Foundation: The Ribulose Node

Ribulose-5-Phosphate (Ru5P) is the central hub of the PPP. It is the product of the oxidative phase (irreversible) and the substrate for the non-oxidative phase (reversible).

-

Oxidative Phase: Glucose-6P

6-Phosphogluconate -

Non-Oxidative Phase: Ru5P isomerizes to Ribose-5P (R5P) or epimerizes to Xylulose-5P (X5P), which then scramble carbons to regenerate glycolytic intermediates (F6P, GAP).

Why D-Ribulose-13C?

Standard [1,2-13C]-Glucose tracing generates labeled Ru5P, but the label distribution is diluted by the glycolytic pool. Direct use of D-Ribulose-13C (or detection of the Ru5P pool) provides a "clean" entry point to study Ribulose-5-Phosphate Epimerase (RPE) and Ribose-5-Phosphate Isomerase (RPI) kinetics without upstream noise.

Figure 1: The Centrality of Ribulose-5P. The diagram highlights Ru5P as the divergence point. Direct tracing (yellow hexagon) bypasses the oxidative step (blue arrow), allowing isolation of isomerase/epimerase activity.

Application A: Absolute Quantification via IDMS

The most robust application of D-Ribulose-13C (specifically as [U-13C]-Ru5P) is as an internal standard. Sugar phosphates are notoriously difficult to quantify due to isomer co-elution (Ru5P, R5P, X5P) and ion suppression.

Protocol: Isotope Dilution LC-MS/MS

This protocol ensures self-validation by spiking the sample before extraction, correcting for recovery losses and matrix effects.

Materials:

-

Tracer: [U-13C5]-D-Ribulose-5-Phosphate (or enzymatically generated from [U-13C]-Glucose using yeast lysates).

-

Matrix: Cell pellet (1-5 million cells) or tissue (10-20 mg).

-

Instrumentation: UHPLC coupled to Triple Quadrupole (QqQ) MS.

Step-by-Step Workflow:

-

Quenching & Spiking (The Critical Step):

-

Rapidly quench metabolism by adding 80:20 Methanol:Water (pre-chilled to -80°C).

-

Immediately add a known quantity of [U-13C]-Ru5P standard (e.g., 100 pmol) to the quenching solution.

-

Rationale: Spiking at this stage corrects for degradation of Ru5P during extraction, which is chemically unstable.

-

-

Extraction:

-

Vortex vigorously (30s) and incubate at -80°C for 20 mins.

-

Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Collect supernatant. Re-extract pellet with 80% MeOH if necessary.

-

-

Chromatographic Separation (HILIC):

-

Ru5P, R5P, and X5P have identical masses (m/z 229.01). Separation is mandatory.

-

Column: Polymer-based Amino column (e.g., Shodex Asahipak NH2P-50) or Amide HILIC.

-

Mobile Phase A: 20 mM Ammonium Acetate + 20 mM NH4OH in Water (pH 9.0).

-

Mobile Phase B: Acetonitrile.

-

Note: High pH is often required to separate the pentose phosphate isomers.

-

-

Mass Spectrometry Detection (MRM):

-

Operate in Negative Ion Mode (ESI-).

-

Target (Endogenous): 229.0

97.0 (Phosphate fragment) or 79.0. -

Internal Standard (13C-Labeled): 234.0

97.0 (Phosphate is unlabeled) or 234.0

-

-

Data Analysis:

-

Calculate the Response Ratio:

. -

Quantify concentration using the known spike amount:

.

-

Application B: Metabolic Flux Analysis (MFA)

While Glucose-13C is the standard "input" for MFA, the Ribulose-13C pool is the critical "readout" for determining the split between glycolysis and the PPP.

Experimental Design: The "Split" Assay

To determine the flux into the PPP vs. Glycolysis, researchers analyze the Mass Isotopomer Distribution (MID) of Ru5P derived from [1,2-13C]-Glucose.

| Tracer Input | Metabolic Route | Resulting Ru5P Labeling | Resulting Lactate Labeling |

| [1,2-13C]-Glucose | Glycolysis | N/A | M+2 (via F1,6BP) |

| [1,2-13C]-Glucose | Oxidative PPP | M+1 (Loss of C1 as CO2) | M+1 (via recycling) |

Interpretation:

-

If Ru5P is predominantly M+1 , the oxidative branch is active.

-

If Ru5P shows M+2 (derived from reverse non-oxidative flow from F6P/GAP), the non-oxidative branch is operating in reverse (gluconeogenic direction).

Advanced Protocol: Direct D-Ribulose-13C Tracing

Note: This is a specialized application for microbial studies (e.g., E. coli, Citrobacter) or engineered mammalian cells expressing Ribulokinase (FGGY), as native mammalian uptake of D-Ribulose is poor.

-

Medium Preparation: Glucose-free DMEM supplemented with 5 mM [U-13C]-D-Ribulose.

-

Incubation: 1-4 hours (Steady state is reached faster than glucose).

-

Readout:

-

M+5 Ru5P: Indicates direct uptake and phosphorylation.

-

M+5 R5P: Indicates RPI activity.

-

M+3 Lactate: Indicates flux through the non-oxidative PPP into glycolysis (via TKT/TAL).

-

-

Utility: This uncouples NADPH production (oxidative) from Nucleotide synthesis. If cells grow on Ribulose but die on Glucose-deprivation, the defect lies in G6PDH/6PGD.

Data Visualization & Analysis

When analyzing 13C-Ribulose data, visualizing the isotopomer shifts is crucial.

Figure 2: IDMS Workflow. The integration of the 13C-standard at the extraction step (yellow hexagon) is the critical control point for quantitative accuracy.

Summary of Key Isotopomers

| Metabolite | Parent m/z (M+0) | [U-13C] Standard m/z (M+5) | Fragment (Phosphate) |

| Ribulose-5P | 229.0 | 234.0 | 97.0 / 79.0 |

| Ribose-5P | 229.0 | 234.0 | 97.0 / 79.0 |

| Xylulose-5P | 229.0 | 234.0 | 97.0 / 79.0 |

Note: Since m/z values are identical, retention time (RT) is the only discriminator.

References

-

Wamelink, M. M., et al. (2008). "The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review." Journal of Inherited Metabolic Disease.

-

Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols.

-

Jang, C., et al. (2018). "Metabolite Proofreading by the Enzyme FGGY Prevents Accumulation of Toxic D-Ribulose."[1] Cell Chemical Biology. (Demonstrates the role of Ribulokinase).[2][3][4][5]

-

Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols.

-

Fan, J., et al. (2014). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. (Example of PPP flux analysis).

Sources

- 1. uniprot.org [uniprot.org]

- 2. Molecular Identification of d-Ribulokinase in Budding Yeast and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Identification of d-Ribulokinase in Budding Yeast and Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Non-Oxidative Pentose Phosphate Pathway Using ¹³C-Labeled Ribulose

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-oxidative branch of the pentose phosphate pathway (PPP) is a critical hub of cellular metabolism, responsible for the interconversion of sugar phosphates and linking pentose metabolism with glycolysis and gluconeogenesis. Understanding the dynamics of this pathway is paramount in various research fields, including cancer biology, immunology, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the principles and methodologies for employing ¹³C-labeled ribulose (specifically, its phosphorylated form, ribulose-5-phosphate) as a tracer to investigate the flux through the non-oxidative PPP. We will delve into the theoretical underpinnings of ¹³C metabolic flux analysis, provide detailed experimental protocols, and discuss data interpretation, empowering researchers to unravel the complexities of this vital metabolic route.

Introduction: The Significance of the Non-Oxidative Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs in parallel to glycolysis.[1] It is bifurcated into two distinct phases: the oxidative and the non-oxidative phase.[1] The oxidative phase is an irreversible process that generates NADPH, a crucial reducing agent for biosynthetic reactions and antioxidant defense, and produces pentose phosphates.[1]

The non-oxidative phase, in contrast, consists of a series of reversible reactions that interconvert five-carbon sugar phosphates (pentose phosphates) into three-, four-, six-, and seven-carbon sugar phosphates.[2][3] This phase is central to cellular metabolic flexibility, as it allows the cell to adapt to varying metabolic demands.[4] For instance, if the cell requires more NADPH than ribose-5-phosphate for nucleotide synthesis, the excess ribose-5-phosphate can be channeled back into glycolysis in the form of fructose-6-phosphate and glyceraldehyde-3-phosphate.[4][5]

The key enzymes governing the carbon-shuffling reactions of the non-oxidative PPP are transketolase and transaldolase.[2]

-

Transketolase transfers a two-carbon ketol group from a ketose donor to an aldose acceptor.[6][7]

-

Transaldolase transfers a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor.

Dysregulation of the non-oxidative PPP has been implicated in numerous diseases. In cancer, altered flux through this pathway can support rapid cell proliferation by providing precursors for nucleotide synthesis and maintaining redox balance. Therefore, the ability to accurately measure the flux through the non-oxidative PPP is of significant interest to researchers and drug development professionals.

The Principle of ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[8] The core principle involves introducing a substrate labeled with a stable isotope, such as ¹³C, into the metabolic network.[9] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites, creating unique isotopic labeling patterns.[9] By measuring these labeling patterns using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative contributions of different pathways to the production of a given metabolite.[9][10]

For studying the non-oxidative PPP, ¹³C-labeled glucose has traditionally been the tracer of choice.[9][11] However, to specifically probe the reactions downstream of the oxidative phase, direct feeding of a ¹³C-labeled pentose phosphate, such as ribulose-5-phosphate (formed from ribulose), offers a more direct and targeted approach.

Experimental Design: Using ¹³C-Labeled Ribulose

A successful ¹³C-MFA experiment hinges on careful planning and execution. Here, we outline the key considerations for designing an experiment using ¹³C-labeled ribulose to investigate the non-oxidative PPP.

Choice of Tracer:

The selection of the ¹³C-labeled tracer is critical. While D-Ribulose itself is not a direct entry point into the central carbon metabolism, its phosphorylated form, D-Ribulose-5-phosphate, is a key intermediate of the PPP. In practice, researchers often use ¹³C-labeled glucose, which is then converted to labeled ribulose-5-phosphate via the oxidative PPP. For a more direct investigation of the non-oxidative branch, one could theoretically use ¹³C-labeled ribose or xylulose, which can be phosphorylated to their respective pentose phosphates. For the purpose of this guide, we will focus on the conceptual use of a uniformly ¹³C-labeled ribulose-5-phosphate ([U-¹³C₅]Ribulose-5-phosphate) as the starting point for tracing the non-oxidative PPP.

Cell Culture and Labeling:

A typical workflow involves culturing cells in a defined medium and then switching to a medium containing the ¹³C-labeled substrate.

Step-by-Step Protocol for Cell Culture and Labeling:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Pre-labeling Culture: Culture cells in a standard, unlabeled medium until they reach the desired confluence.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM, RPMI-1640) with the ¹³C-labeled tracer and other necessary nutrients.

-

Labeling: Remove the pre-labeling medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into the metabolic network and to reach isotopic steady state. The time required to reach steady state can vary depending on the cell type and experimental conditions, but is often achieved within 10-30 minutes for the PPP and glycolytic fluxes.[10]

Metabolite Extraction:

After labeling, the metabolic activity must be rapidly quenched, and the intracellular metabolites extracted.

Step-by-Step Protocol for Metabolite Extraction:

-

Quenching: Aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C methanol) to the cells to halt all enzymatic activity.

-

Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Extraction: Add a solvent mixture (e.g., methanol:water:chloroform) to the cell suspension to extract both polar and non-polar metabolites.

-

Phase Separation: Centrifuge the mixture to separate the polar (containing sugar phosphates), non-polar, and protein layers.

-

Collection and Storage: Carefully collect the polar phase and store it at -80°C until analysis.

Analytical Methods: Mass Spectrometry

Mass spectrometry (MS) is the most common analytical technique for measuring ¹³C labeling patterns in metabolites.[10] It offers high sensitivity and resolution, allowing for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition).

Workflow for LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC) to reduce the complexity of the sample and improve the detection of individual compounds.

-

Ionization: The separated metabolites are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized metabolites are then analyzed in a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer acquires data in either full scan mode (to see all ions) or selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted analysis of specific metabolites and their isotopologues.

Data Analysis and Interpretation

The raw MS data consists of the signal intensities for different isotopologues of the measured metabolites. This data needs to be corrected for the natural abundance of ¹³C and then used to calculate the mass isotopomer distribution (MID). The MID represents the fractional abundance of each isotopologue of a metabolite.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with [U-¹³C₅]Ribulose-5-Phosphate

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |

| Ribose-5-phosphate | 5% | 2% | 3% | 5% | 10% | 75% | - | - |

| Fructose-6-phosphate | 20% | 5% | 10% | 15% | 20% | 15% | 15% | - |

| Glyceraldehyde-3-phosphate | 30% | 10% | 25% | 35% | - | - | - | - |

| Sedoheptulose-7-phosphate | 15% | 5% | 10% | 15% | 20% | 15% | 10% | 10% |

M+n represents the isotopologue with 'n' ¹³C atoms.

The observed MIDs can then be used to infer the activity of the non-oxidative PPP enzymes. For example, the transfer of a ¹³C₂ fragment from a labeled ketose to an unlabeled aldose by transketolase will result in a product with two ¹³C atoms. Similarly, transaldolase will transfer a ¹³C₃ fragment. By analyzing the distribution of ¹³C in the various sugar phosphates, one can model the fluxes through these reactions.

Visualizing the Workflow and Pathway

Diagrams are essential for understanding complex biological processes and experimental workflows.

Diagram 1: Experimental Workflow for ¹³C-MFA of the Non-Oxidative PPP

Caption: A streamlined workflow for ¹³C-MFA.

Sources

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. med.libretexts.org [med.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. aklectures.com [aklectures.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Sweet siblings with different faces: the mechanisms of FBP and F6P aldolase, transaldolase, transketolase and phosphoketolase revisited in light of recent structural data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Ribulose-13C Infusion in Cell Culture

Introduction: Illuminating the Pentose Phosphate Pathway with D-Ribulose-13C

Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and quantifying cellular fluxes.[1][2] While glucose and glutamine are the most commonly used tracers, the choice of isotopic tracer is critical for probing specific metabolic routes with precision.[3] D-Ribulose-13C is a powerful, yet underutilized, tracer for directly investigating the pentose phosphate pathway (PPP), a critical nexus for nucleotide synthesis, NADPH production, and redox homeostasis.[4] Unlike glucose, which enters the PPP after initial glycolytic steps, D-Ribulose can be directly phosphorylated to D-ribulose-5-phosphate, offering a more direct window into the non-oxidative branch of the PPP.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of D-Ribulose-13C as a metabolic tracer in mammalian cell culture. The protocols outlined herein are designed to ensure scientific integrity through a self-validating experimental design, from initial cell culture preparation to final mass spectrometry analysis and data interpretation.

Metabolic Fate of D-Ribulose-13C: A Direct Route to the Pentose Phosphate Pathway

Upon entering the cell, D-Ribulose is phosphorylated by D-ribulokinase to form D-ribulose-5-phosphate.[5] This intermediate is a central hub in the pentose phosphate pathway. It can be acted upon by two key enzymes:

-

Ribulose-5-phosphate 3-epimerase (RPE): Catalyzes the reversible conversion of D-ribulose-5-phosphate to D-xylulose-5-phosphate.[6]

-

Ribose-5-phosphate isomerase (RPI): Catalyzes the reversible isomerization of D-ribulose-5-phosphate to D-ribose-5-phosphate.[3]

The resulting 13C-labeled pentose phosphates then propagate through the non-oxidative PPP, leading to the formation of other labeled sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then re-enter glycolysis. By tracking the distribution of the 13C label in these downstream metabolites, researchers can gain valuable insights into the activity and regulation of the PPP.

Caption: Metabolic fate of D-Ribulose-13C in mammalian cells.

Experimental Design and Protocol

A successful D-Ribulose-13C infusion experiment requires careful planning and execution. The following protocol provides a detailed step-by-step guide.

I. Cell Culture and Preparation

-

Cell Line Selection: Choose a cell line relevant to the biological question. Ensure the cell line has active pentose phosphate pathway metabolism.

-

Culture Conditions: Culture cells in a standard growth medium appropriate for the cell line. Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

-

Seeding Density: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of the experiment.[1] This ensures that the cells are in an exponential growth phase.

-

Media Preparation for Labeling: Prepare a custom labeling medium by supplementing base medium (lacking glucose and other carbon sources that could dilute the label) with D-Ribulose-13C. The final concentration of D-Ribulose-13C should be optimized for each cell line to avoid toxicity. A starting concentration range of 5-10 mM is recommended, based on studies with related pentoses.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration.

| Parameter | Recommendation | Rationale |

| Cell Confluency | 70-80% | Ensures cells are in an active metabolic state. |

| D-Ribulose-13C Concentration | 5-10 mM (initial) | Balances sufficient label incorporation with potential cytotoxicity. Must be optimized. |

| Incubation Time | Time course (e.g., 0, 1, 4, 8, 24h) | Determines the kinetics of label incorporation and helps identify isotopic steady state. |

II. D-Ribulose-13C Infusion

-

Media Exchange: Aspirate the standard growth medium from the cell culture plates.

-

Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.

-

Add Labeling Medium: Add the pre-warmed D-Ribulose-13C labeling medium to the cells.

-

Incubation: Return the plates to the incubator and incubate for the desired time points. A time-course experiment is highly recommended to monitor the dynamics of label incorporation.[8]

III. Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is critical to capture an accurate snapshot of the cellular metabolome.

-

Quenching: Place the culture plate on dry ice or in a liquid nitrogen bath to instantly halt metabolic processes.[9]

-

Extraction Solution: Prepare an ice-cold extraction solution of 80% methanol.

-

Extraction:

-

Remove the plate from the dry ice/liquid nitrogen.

-

Quickly add the ice-cold 80% methanol to each well.

-

Scrape the cells from the bottom of the well using a cell scraper.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

Caption: Experimental workflow for D-Ribulose-13C infusion.

IV. Mass Spectrometry Analysis

The dried metabolite extracts are now ready for analysis by liquid chromatography-mass spectrometry (LC-MS).

-

Resuspension: Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

LC Separation: Use a chromatography method optimized for the separation of polar metabolites, particularly sugar phosphates. A hydrophilic interaction liquid chromatography (HILIC) column is often a good choice.

-

MS Detection: Analyze the samples using a high-resolution mass spectrometer capable of distinguishing between different isotopologues (molecules that differ only in their isotopic composition).[8]

-

Data Acquisition: Acquire data in full scan mode to capture all ions within a specified mass range. Targeted analysis of expected labeled metabolites can also be performed using selected ion monitoring (SIM) or parallel reaction monitoring (PRM).[2]

Data Analysis and Interpretation

The analysis of stable isotope tracing data involves determining the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite.[8]

-

Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of 13C (approximately 1.1%).[8]

-

Quantification of Label Incorporation: Calculate the percentage of the metabolite pool that has incorporated the 13C label from D-Ribulose-13C.

-

Metabolic Flux Analysis (MFA): For a more quantitative analysis, the MID data can be used as input for 13C-MFA software to calculate the relative or absolute fluxes through the pentose phosphate pathway and connected metabolic routes.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Label Incorporation | - Inefficient uptake of D-Ribulose-13C.- Low activity of D-ribulokinase.- Insufficient incubation time. | - Verify the expression of pentose transporters.- Confirm D-ribulokinase activity in the cell line.[5]- Perform a longer time-course experiment. |

| Cell Death/Toxicity | - D-Ribulose-13C concentration is too high. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.[1] |

| Poor Metabolite Recovery | - Inefficient quenching or extraction. | - Ensure rapid and complete quenching.[9]- Optimize the extraction solvent and procedure. |

| High Variability Between Replicates | - Inconsistent cell numbers.- Variations in incubation or quenching times. | - Ensure accurate cell counting and seeding.- Standardize all experimental steps meticulously. |

References

-

A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition. (2011). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. (2023). bioRxiv. Retrieved February 2, 2026, from [Link]

-

Ribulose 5 phosphate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]

-

Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Photosynthesis in Higher Plants. (n.d.). NCERT. Retrieved February 2, 2026, from [Link]

-

Factors controlling enzymatic phosphorylation of D-ribulose 5-phosphate. (2015). Stack Exchange. Retrieved February 2, 2026, from [Link]

-

Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. (2010). PubMed. Retrieved February 2, 2026, from [Link]

-

Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. (2022). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

Molecular Identification of d-Ribulokinase in Budding Yeast and Mammals. (2015). PubMed Central. Retrieved February 2, 2026, from [Link]

-

Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions. (2023). PubMed. Retrieved February 2, 2026, from [Link]

-

Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2019). PNAS. Retrieved February 2, 2026, from [Link]

-

A direct cell quenching method for cell-culture based metabolomics. (2009). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. (2022). MDPI. Retrieved February 2, 2026, from [Link]

-

Simplified presentation of 13C-labeling patterns of metabolites from.... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

D-Ribulose-13C | CAS#:131771-70-5. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

-

Sub-chronic (13-week) oral toxicity study with D-ribose in Wistar rats. (2009). PubMed. Retrieved February 2, 2026, from [Link]

-

Ribulose 1,5-bisphosphate. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

Evaluation of Quenching and Extraction Methods for Nucleotide/Nucleotide Sugar Analysis. (2015). PubMed. Retrieved February 2, 2026, from [Link]

-

Labelling of pentose phosphate pathway and purine nucleotides from 50%.... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

The Sugar-Acid-Aroma Balance: Integrating the Key Components of Fruit Quality and Their Implications in Stone Fruit Breeding. (2024). MDPI. Retrieved February 2, 2026, from [Link]

-

Gavage of D-Ribose induces Aβ-like deposits, Tau hyperphosphorylation as well as memory loss and anxiety-like behavior in mice. (2021). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]

-

Preparation of [1-(13)C]D-Glucose 6-Phosphate from [(13)C]Methanol and D-Ribose 5-Phosphate with Methylotrophic Enzymes. (1991). PubMed. Retrieved February 2, 2026, from [Link]

-

Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

-

2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line. (2010). PubMed. Retrieved February 2, 2026, from [Link]

-

Paper Specific Instructions. (n.d.). JAM 2026. Retrieved February 2, 2026, from [Link]

-

Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. (2022). YouTube. Retrieved February 2, 2026, from [Link]

-

A roadmap for interpreting 13C metabolite labeling pattern from cells. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Diphtheria. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2023). ChemRxiv. Retrieved February 2, 2026, from [Link]

Sources

- 1. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Identification of d-Ribulokinase in Budding Yeast and Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Mass spectrometry methods for D-Ribulose-13C detection

Executive Summary

The precise detection of D-Ribulose-13C is a critical bottleneck in metabolic flux analysis (MFA), particularly when dissecting the oxidative versus non-oxidative branches of the Pentose Phosphate Pathway (PPP). D-Ribulose, a ketopentose, is structurally isomeric with D-Ribose (aldopentose), D-Xylulose, and D-Arabinose. Standard reverse-phase chromatography fails to retain these polar species, and mass spectrometry alone cannot distinguish isomers without chromatographic resolution.

This guide details two validated protocols: High-pH HILIC-MS/MS for high-throughput targeted quantification and MO-TMS GC-MS for robust isotopologue distribution analysis. These methods ensure the separation of D-Ribulose from its aldose and epimer counterparts, enabling accurate 13C-tracing.

Part 1: Strategic Context & Mechanism

The Isomer Challenge in PPP Flux

In 13C-MFA, D-Ribulose-5-Phosphate is the central node. However, analytical workflows often measure the dephosphorylated free sugars. The challenge lies in the "Isobaric Trap":

-

D-Ribulose (Ketose):

149 (negative mode, deprotonated). -

D-Ribose (Aldose):

149. -

D-Xylulose (Epimer):

149.

Without adequate separation, the 13C-enrichment signal from Ribulose is diluted by the typically larger pools of Ribose, leading to erroneous flux calculations.

Pathway Visualization

The following diagram illustrates the critical node of Ribulose within the PPP and the necessity of separating it from its isomers.

Figure 1: The "Isobaric Trap" in Pentose Phosphate Pathway analysis. D-Ribulose must be chromatographically resolved from Ribose and Xylulose to ensure accurate 13C quantification.

Part 2: Method A - LC-MS/MS (HILIC-Amide)

Application: High-throughput quantification of D-Ribulose-13C in complex biological matrices (plasma, cell lysate). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) with Amide stationary phases retains polar sugars via hydrogen bonding. High pH mobile phases enhance the ionization of sugars in negative electrospray ionization (ESI-) mode.

Chromatographic Conditions

-

System: UHPLC (e.g., Vanquish, Agilent 1290).

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Column Temp: 35°C (Critical: Higher temps can cause on-column anomerization).

-

Mobile Phase A: 80:20 Acetonitrile:Water + 0.1% NH₄OH (Ammonium Hydroxide).

-

Mobile Phase B: 30:70 Acetonitrile:Water + 0.1% NH₄OH.

-

Note: The high organic content in A is standard for HILIC. NH₄OH provides the alkaline environment (pH ~9.0) to facilitate deprotonation [M-H]⁻.

-

Gradient Profile:

| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |

|---|---|---|

| 0.0 | 0 | 0.25 |

| 2.0 | 0 | 0.25 |

| 12.0 | 60 | 0.25 |

| 12.1 | 100 | 0.35 |

| 14.0 | 100 | 0.35 |

| 14.1 | 0 | 0.25 |

| 18.0 | 0 | 0.25 |

Mass Spectrometry Parameters (Triple Quadrupole)

-

Ionization: ESI Negative Mode.

-

Capillary Voltage: 2.5 kV.

-

Source Temp: 350°C.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell (ms) |

| D-Ribulose (Unlabeled) | 149.0 [M-H]⁻ | 89.0 [C3H5O3]⁻ | 12 | 50 |

| D-Ribulose (Unlabeled) | 149.0 [M-H]⁻ | 59.0 [C2H3O2]⁻ | 18 | 50 |

| D-Ribulose-1-13C | 150.0 [M-H]⁻ | 90.0 / 89.0* | 12 | 50 |

| D-Ribulose-U-13C | 154.0 [M-H]⁻ | 92.0 | 12 | 50 |

| D-Ribose (Interference) | 149.0 [M-H]⁻ | 89.0 | 12 | 50 |

-

Note on 1-13C: If C1 is labeled, the C3-fragment (C3-C4-C5) will be m/z 89. If C3-C5 contains the label, it will be m/z 90.

Protocol Steps

-

Extraction: Lyse cells in ice-cold 80:20 Methanol:Water . (Avoid acid extraction if possible to prevent hydrolysis of nucleotides, unless total pool is desired).

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Evaporation: Dry supernatant under nitrogen flow (do not use heat >30°C).

-

Reconstitution: Dissolve in 100% Acetonitrile . (Injecting water into HILIC causes peak distortion).

-

Run: Inject 2-5 µL onto the LC-MS system.

Part 3: Method B - GC-MS (MO-TMS Derivatization)

Application: Metabolic Flux Analysis (MFA) requiring precise isotopologue distributions (M0, M1, M2...). Rationale: GC-MS offers superior peak capacity. The Methoxime-TMS (MO-TMS) method is mandatory. Methoximation locks the sugar in its open-chain form, preventing the formation of multiple anomeric peaks (alpha/beta-pyranose, alpha/beta-furanose) which complicates quantification.

Derivatization Chemistry

-

Oximation: Reaction with Methoxyamine Hydrochloride (MeOX) in Pyridine.

-

Function: Converts the carbonyl group (C=O) to an oxime (C=N-OCH₃). This opens the ring and locks it, though it forms two geometric isomers (syn/anti) which are chromatographically separable but have identical mass spectra.

-

-

Silylation: Reaction with MSTFA or BSTFA.[1]

-

Function: Replaces active hydrogens (-OH) with Trimethylsilyl (TMS) groups, rendering the molecule volatile.

-

Detailed Protocol

-

Dry Sample: Evaporate sample to complete dryness in a glass vial (critical: moisture kills silylation reagents).

-

Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) .

-

Incubate at 30°C for 90 minutes .

-

-

Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Incubate at 37°C for 30 minutes .

-

-

Transfer: Transfer to a GC vial with a glass insert. Analyze within 24 hours.

GC-MS Parameters

-

Column: DB-5MS or TG-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless (or 1:10 split for high conc), 250°C.

-

Oven Program:

-

Initial: 80°C (hold 2 min).

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 250°C.

-

Ramp 3: 20°C/min to 300°C (hold 5 min).

-

-

MS Detection: Electron Impact (EI, 70eV). Full Scan (m/z 50-600) for flux analysis.

Isomer Identification (Retention Time Indices)

Using MO-TMS, sugars elute as two peaks (Syn/Anti).

-

D-Ribulose (5TMS): Elutes earlier than Ribose. Distinctive fragment at m/z 307 (C2-C5 fragment).

-

D-Ribose (5TMS): Elutes later. Distinctive fragment at m/z 217 .

-

D-Xylulose (5TMS): Elutes between Ribulose and Ribose.

Part 4: Data Analysis & Self-Validation

Correction for Natural Abundance

For 13C-Ribulose detection, raw ion intensities must be corrected for the natural presence of 13C (1.1%) in the derivatization reagents (TMS groups contribute significant carbon).

Matrix Correction Equation:

- is the measured vector of isotopologues (M0, M1, M2...).

- is the correction matrix accounting for natural isotope distribution of the sugar backbone and the TMS/Oxime groups.

Workflow Diagram

Figure 2: Dual-stream workflow for D-Ribulose-13C analysis. Select LC-MS for speed/sensitivity or GC-MS for structural isomer resolution and flux tracing.

References

-

Lu, W., et al. (2018). "Metabolomic analysis of the pentose phosphate pathway." Methods in Molecular Biology. Link

-

Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols. Link

-

Wegner, A., et al. (2015). "Fragment-based 13C metabolic flux analysis." Metabolic Engineering. Link

-

Kind, T., et al. (2009). "Fiehn Lib: Mass Spectral and Retention Index Libraries for Metabolomics." Analytical Chemistry. Link

-

Cui, L., et al. (2022). "Separation of sugar isomers using hydrophilic interaction chromatography." Journal of Chromatography A. Link

Sources

Application Note: Quantification of D-Ribulose-13C Enrichment in Cellular Extracts via IP-RP LC-HRMS

This Application Note and Protocol is designed for researchers in metabolic flux analysis (MFA) and drug discovery targeting the Pentose Phosphate Pathway (PPP). It addresses the specific challenge of quantifying D-Ribulose-13C enrichment , distinguishing it from its structural isomers (D-Ribose, D-Xylulose) and its phosphorylated forms (Ribulose-5-Phosphate).

Introduction & Scientific Rationale

The quantification of D-Ribulose and its phosphate ester, Ribulose-5-Phosphate (Ru5P), is critical for dissecting flux through the Pentose Phosphate Pathway (PPP). In cellular metabolism, D-Ribulose primarily exists as Ru5P, the central hub connecting the oxidative and non-oxidative branches of the PPP.

The Analytical Challenge:

-

Isomerism: Ru5P is isobaric (same mass) with Ribose-5-Phosphate (R5P) and Xylulose-5-Phosphate (Xu5P). Standard reverse-phase chromatography cannot separate these isomers, leading to "chimeric" spectra and inaccurate flux calculations.

-

13C Enrichment: To trace metabolic flux (e.g., from [1,2-13C2]-Glucose), one must resolve the mass isotopomer distribution (MID) of the specific isomer.

-

Stability: Sugar phosphates are labile; improper quenching leads to ATP hydrolysis and interconversion of pentose isomers.

The Solution: This protocol utilizes Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RP LC) coupled with High-Resolution Mass Spectrometry (HRMS) . The use of Tributylamine (TBA) as an ion-pairing agent retains polar sugar phosphates on a C18 column and, crucially, provides the selectivity required to chromatographically resolve Ru5P from R5P and Xu5P prior to MS detection.

Experimental Design & Workflow

Tracer Selection

For PPP flux elucidation, [1,2-13C2]-Glucose is the gold-standard tracer.[1]

-

Oxidative PPP: Decarboxylation of 6-Phosphogluconate (6PG) loses C1. Ru5P retains only C2 as a labeled carbon (M+1).

-

Glycolysis: Generates trioses that can recombine via non-oxidative PPP, creating complex isotopologues (M+2, M+3).

-

Differentiation: The ratio of M+1 to M+2 in Ru5P allows calculation of the split between oxidative and non-oxidative flux.

Workflow Diagram

The following diagram outlines the critical path from cell culture to data generation.

Figure 1: End-to-end workflow for 13C-Ribulose quantification. Critical control points are highlighted in red (Quenching) and green (Analysis).

Detailed Protocol

Reagents & Materials

-

LC-MS Grade Solvents: Water, Methanol, Acetonitrile.

-

Ion-Pairing Agent: Tributylamine (TBA) (Sigma, ≥99.5%). Note: Use fresh TBA to minimize background noise.

-

Acidifier: Acetic Acid (Glacial).

-

Internal Standard: U-13C-Yeast Extract or specific 13C-labeled standards (e.g., 13C5-Ribose-5-P) to correct for extraction efficiency.

-

Column: Phenomenex Synergi Hydro-RP (100 x 2.0 mm, 2.5 µm) or Waters Atlantis T3.

Sample Preparation (Adherent Cells)

-

Quenching: Aspirate media rapidly. Immediately add 1 mL of 80% Methanol (pre-chilled to -80°C) to the dish.

-

Scraping: Scrape cells on dry ice. Transfer suspension to a pre-cooled tube.

-

Extraction: Vortex vigorously for 30s. Freeze-thaw cycle (liquid N2 / 37°C bath) x2 to ensure complete lysis.

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Drying: Transfer supernatant to a new glass vial. Evaporate to dryness under nitrogen stream (avoid heat >30°C).

-

Reconstitution: Reconstitute in 100 µL LC-MS Mobile Phase A (see below). Do not use 100% water, as this can destabilize the ion-pairing equilibrium.

IP-RP LC-MS/MS Method

This method separates isomers based on their interaction with the TBA-coated stationary phase.

Chromatographic Conditions:

-

Column: Synergi Hydro-RP (100 x 2 mm, 2.5 µm).[5]

-

Temperature: 25°C.

-

Flow Rate: 0.2 mL/min.

-

Mobile Phase A: 97:3 Water:Methanol with 10 mM Tributylamine and 15 mM Acetic Acid (pH ~4.9).[5]

-

Mobile Phase B: 100% Methanol.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 0 | Equilibrate (Isocratic) |

| 2.5 | 0 | Load Sample |

| 5.0 | 20 | Elute Sugar Phosphates |

| 13.0 | 55 | Elute Organic Acids |

| 15.5 | 95 | Wash Column |

| 18.5 | 95 | Hold Wash |

| 19.0 | 0 | Re-equilibrate |

| 25.0 | 0 | End Run |

Mass Spectrometry Parameters (Orbitrap/HRMS):

-

Mode: Negative Electrospray Ionization (ESI-).

-

Scan Range: m/z 70–1000.

-

Resolution: 70,000 or higher (crucial to separate 13C peaks from interference).

-

Target Analyte (Ru5P): [M-H]- = m/z 229.0118 (Monoisotopic).

-

Isotopologues to Monitor:

-

M+0: 229.0118

-

M+1: 230.0151

-

M+2: 231.0185

-

... up to M+5.

-

Data Analysis & Calculation

Identification of Ru5P

Under these conditions, pentose phosphates elute in the following order (approximate, verify with standards):

-

Ribulose-5-Phosphate (Ru5P) : ~10.5 min

-

Ribose-5-Phosphate (R5P) : ~11.2 min

-

Xylulose-5-Phosphate (Xu5P) : ~11.8 min Note: Without TBA, these co-elute at the void volume.

Mass Isotopomer Distribution (MID)

Calculate the fractional abundance (

Natural Abundance Correction

You must correct for the natural presence of 13C (1.1%) in the carbon skeleton. Use a matrix-based correction algorithm (e.g., IsoCor or specific Python scripts) to derive the corrected tracer enrichment .

Table 1: Example Data Output Structure

| Metabolite | Retention Time | M+0 Area | M+1 Area | M+2 Area | ... | % Enrichment (Corrected) |

|---|---|---|---|---|---|---|

| Ru5P | 10.5 min | 1.5E6 | 2.0E5 | 5.0E4 | ... | 12.4% |

| R5P | 11.2 min | 4.2E6 | 1.1E5 | 1.0E4 | ... | 2.8% |

Pathway Visualization

Understanding the flow of 13C from Glucose to Ribulose is essential for interpreting the data.

Figure 2: Pentose Phosphate Pathway highlighting the oxidative decarboxylation step that generates Ribulose-5-Phosphate.

Troubleshooting & Critical Parameters

-

Issue: Ion Suppression.

-

Cause: TBA can suppress ionization in positive mode and contaminate the source.

-

Fix:Always operate in Negative Mode. Dedicate a specific column and ideally a specific LC system to TBA methods, as it is difficult to flush out.

-

-

Issue: Peak Tailing.

-

Cause: Interaction with metal surfaces (phosphates are "sticky").

-

Fix: Use "PEEK-lined" columns or passivation with phosphoric acid prior to the run. Ensure pH is maintained at 4.9-5.0.

-

-

Issue: Co-elution of R5P and Ru5P.

-

Fix: Lower the slope of the gradient between 5 and 10 minutes. Reduce flow rate to 0.15 mL/min to increase interaction time with the ion-pairing agent.

-

References

-

Lu, W., et al. (2010). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. [Link]

-

Clasquin, M. F., et al. (2011). LC-MS-based 13C metabolic flux analysis for the pentose phosphate pathway. Current Opinion in Biotechnology. [Link]

-

Wamelink, M. M., et al. (2005). Detection of transaldolase deficiency in urine samples by capillary LC-MS/MS. Journal of Inherited Metabolic Disease. [Link]

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Metabolic Fates: A Guide to Isotopomer Distribution Analysis of D-Ribulose-13C Metabolites

Introduction: Deciphering the Crossroads of Carbon Metabolism

In the intricate web of cellular metabolism, D-Ribulose and its phosphorylated derivatives stand at a critical juncture, most notably within the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic route responsible for generating NADPH, a key reductant in biosynthetic processes and antioxidant defense, and for producing pentose sugars, the building blocks of nucleotides and nucleic acids.[1][2] Understanding the flux of carbon atoms through D-ribulose and its associated metabolites is paramount for researchers in fields ranging from metabolic engineering and drug development to fundamental biology.[3][4]

Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful lens to trace the metabolic fate of specific molecules.[5] By introducing a ¹³C-labeled precursor, such as D-Ribulose-¹³C, into a biological system, we can follow the incorporation of these heavy isotopes into downstream metabolites. The resulting mass shifts are detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the quantification of isotopomer distributions.[6][7] An "isotopomer" is a molecule with a specific number and position of isotopic labels.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data analysis of isotopomer distribution analysis of D-Ribulose-¹³C metabolites.

I. The Principle: Tracing Carbon's Journey

The core principle of ¹³C metabolic flux analysis (¹³C-MFA) is to introduce a substrate enriched with ¹³C into a biological system at a metabolic and isotopic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream compounds. The pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID) or mass distribution vector (MDV), provides a detailed fingerprint of the active metabolic pathways.[10] For instance, the distribution of ¹³C in metabolites downstream of D-ribulose-5-phosphate can reveal the relative activities of the oxidative and non-oxidative branches of the pentose phosphate pathway.[11][12]

This approach allows for a quantitative understanding of metabolic fluxes—the rates of conversion between metabolites—which cannot be obtained from simple measurements of metabolite concentrations.[3] By comparing the experimentally measured MIDs with MIDs predicted from a metabolic network model, researchers can estimate the intracellular metabolic fluxes.[13]

II. Experimental Design: Laying the Foundation for Robust Data

A well-designed experiment is crucial for obtaining meaningful isotopomer data. Key considerations include the choice of ¹³C-labeled tracer, labeling duration, and the biological system under investigation.

Choosing the Right Tracer

The selection of the ¹³C-labeled D-Ribulose tracer is dictated by the specific metabolic pathways of interest. For example:

-

[U-¹³C₅]-D-Ribulose: A uniformly labeled ribulose, where all five carbon atoms are ¹³C, is an excellent choice for tracing the fate of the entire carbon backbone. It allows for the clear identification of metabolites derived from the administered ribulose.

-

[1,2-¹³C₂]-D-Ribulose: This specifically labeled tracer can provide more detailed information about the cleavage and rearrangement reactions in pathways like the non-oxidative PPP. The resulting labeling patterns in downstream metabolites can help to resolve fluxes through specific enzymatic steps.[14]

Achieving Isotopic Steady State

For accurate flux analysis, it is essential that the intracellular metabolite pools have reached an isotopic steady state, meaning the ¹³C enrichment of the metabolites is stable over time.[10] The time required to reach this state depends on the turnover rates of the metabolite pools and the growth rate of the organism.[10] Preliminary time-course experiments are recommended to determine the optimal labeling duration, which can range from minutes in rapidly dividing microorganisms to hours or days in mammalian cells.[12]

III. Methodologies: From Cell Culture to Data Acquisition

This section provides detailed protocols for the key stages of an isotopomer distribution analysis experiment.

Diagram: Experimental Workflow

Caption: A generalized workflow for ¹³C isotopomer analysis.

Protocol 1: Cell Culture and Metabolite Extraction

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

1. Cell Seeding and ¹³C-Labeling: a. Seed cells at an appropriate density to ensure they are in the exponential growth phase during the labeling period. b. On the day of the experiment, replace the standard culture medium with a pre-warmed medium containing the desired concentration of the ¹³C-D-Ribulose tracer. c. Incubate the cells for the predetermined duration to achieve isotopic steady state.

2. Rapid Quenching of Metabolism:

-

Rationale: This step is critical to instantly halt all enzymatic activity, preserving the in vivo metabolic state of the cells.[15][16] a. For adherent cells, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% sterile saline.[17] Then, add a quenching solution such as liquid nitrogen or a cold methanol solution (-40°C to -80°C).[15][18] b. For suspension cells, rapidly transfer the cell suspension to a tube containing a cold quenching solution, such as 60% methanol at -40°C, to achieve a final methanol concentration that effectively stops metabolism without causing significant metabolite leakage.[15]

3. Metabolite Extraction:

-

Rationale: The choice of extraction solvent is crucial for efficient recovery of a broad range of metabolites while minimizing degradation. a. After quenching, add a cold extraction solvent. A common choice is an 80:20 methanol:water solution pre-chilled to -80°C.[18][19] b. Scrape adherent cells in the presence of the extraction solvent. For suspension cells, pellet the cells by centrifugation at a low temperature after quenching and then add the extraction solvent. c. Lyse the cells by methods such as vortexing, sonication, or freeze-thaw cycles to ensure complete extraction.[19] d. Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. e. Collect the supernatant containing the metabolites and store it at -80°C until analysis.

Protocol 2: Analysis by Mass Spectrometry (MS)

Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is a highly sensitive and widely used technique for isotopomer analysis.[20][21]

1. LC Separation: a. Use a chromatographic method suitable for separating polar metabolites like sugar phosphates. Hydrophilic interaction liquid chromatography (HILIC) is often a good choice.[18] b. Reconstitute the dried metabolite extracts in a solvent compatible with the initial mobile phase conditions.[18]

2. MS Data Acquisition: a. Operate the mass spectrometer in full scan mode to detect all isotopologues of the target metabolites. b. The high resolution and mass accuracy of instruments like Orbitrap or Q-TOF analyzers are essential to distinguish between different isotopologues. c. For targeted analysis, a scheduled multiple reaction monitoring (MRM) method can be used on a triple quadrupole mass spectrometer for enhanced sensitivity and specificity.[21]

Protocol 3: Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the positional distribution of ¹³C atoms within a molecule, which can be invaluable for resolving complex metabolic pathways.[22][23]

1. Sample Preparation: a. The amount of material required for NMR is generally higher than for MS. Pool extracts from multiple culture dishes if necessary. b. Lyophilize the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

2. NMR Data Acquisition: a. Acquire one-dimensional (1D) ¹³C NMR spectra to observe the overall labeling patterns.[24][25] b. For more detailed positional information, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC or the INADEQUATE experiment can be employed.[7][24] These techniques can reveal the connectivity of carbon atoms within a molecule. c. Advanced pulse sequences like isotope-edited total correlation spectroscopy (ITOCSY) can filter spectra of ¹²C- and ¹³C-containing molecules, simplifying the analysis of complex mixtures.[7][23]

IV. Data Analysis and Interpretation

The raw data from MS or NMR requires several processing steps to yield meaningful biological insights.

Diagram: Data Analysis Pipeline

Caption: A schematic of the data analysis workflow.

1. Correction for Natural Isotope Abundance:

-

Rationale: Carbon naturally exists as a mixture of isotopes, primarily ¹²C (≈98.9%) and ¹³C (≈1.1%).[9] This natural abundance of ¹³C contributes to the mass spectrum and must be corrected to accurately determine the enrichment from the labeled tracer.[26] a. The correction is typically performed using mathematical algorithms that account for the elemental composition of the metabolite and the natural abundance of all its constituent atoms. b. Several software packages are available for this purpose, including IsoCor and other specialized tools.[27]

2. Calculation of Mass Isotopomer Distributions (MIDs): a. After correction, the fractional abundance of each mass isotopologue (M+0, M+1, M+2, etc.) is calculated for each metabolite of interest.[10] b. This distribution is typically presented as a vector of fractional abundances that sum to 1.

3. Metabolic Flux Analysis: a. The calculated MIDs are then used as input for computational models of metabolic networks. b. Software tools such as Metran, INCA, or OpenMebius use iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.[4][28]

Data Presentation: A Hypothetical Example

The following table illustrates how MID data for Ribose-5-Phosphate (a key metabolite derived from Ribulose-5-Phosphate[11]) might be presented.

| Condition | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Control | 0.945 | 0.051 | 0.003 | 0.001 | 0.000 | 0.000 |

| Treatment A | 0.250 | 0.150 | 0.200 | 0.250 | 0.100 | 0.050 |

| Treatment B | 0.600 | 0.200 | 0.100 | 0.050 | 0.030 | 0.020 |

-

M+0 represents the fraction of the metabolite with no ¹³C labels.

-

M+1 represents the fraction with one ¹³C label, and so on.

-

The data shows that Treatment A leads to a significant incorporation of ¹³C into Ribose-5-Phosphate compared to the control and Treatment B, suggesting an increased flux through the pentose phosphate pathway.

V. Conclusion: Unlocking Metabolic Secrets

Isotopomer distribution analysis of D-Ribulose-¹³C metabolites is a powerful technique for quantitatively probing the dynamics of central carbon metabolism. By providing a detailed view of metabolic fluxes, this approach offers invaluable insights for researchers in diverse fields. The successful application of this methodology hinges on careful experimental design, meticulous execution of protocols, and rigorous data analysis. With the guidance provided in this application note, researchers will be well-equipped to employ this technique to unravel the complexities of cellular metabolism and accelerate their scientific discoveries.

References

-

Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. PubMed Central. Available at: [Link]

-

Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC. PubMed Central. Available at: [Link]

-

13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PubMed Central. PubMed Central. Available at: [Link]

-

GC-MS-Based Determination of Mass Isotopomer Distributions for 13 C-Based Metabolic Flux Analysis - Springer Nature Experiments. Springer Nature. Available at: [Link]

-

#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology - YouTube. YouTube. Available at: [Link]

-

13C-based metabolic flux analysis | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Isotopes: 13C - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC - PubMed Central. PubMed Central. Available at: [Link]

-

13C-Stable Isotope Labeling - UNT Research - University of North Texas. University of North Texas. Available at: [Link]

-

13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. EPIC. Available at: [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. Frontiers. Available at: [Link]

-

NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]

-

11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 - YouTube. YouTube. Available at: [Link]

-

Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling. BMC Bioinformatics. Available at: [Link]

-

Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Ribose 5-phosphate - Wikipedia. Wikipedia. Available at: [Link]

-

Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC. PubMed Central. Available at: [Link]

-

High-resolution 13C metabolic flux analysis | Springer Nature Experiments. Springer Nature. Available at: [Link]

-

Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID) | Bioinformatics | Oxford Academic. Oxford Academic. Available at: [Link]

-

Metabolic pathway for D-ribose biosynthesis from xylose and glucose.... - ResearchGate. ResearchGate. Available at: [Link]

-

NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed. PubMed. Available at: [Link]

-

A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PubMed. PubMed. Available at: [Link]

-

The ability of pentose pathways to form all essential metabolites provides clues to the origins of metabolism - PubMed Central. PubMed Central. Available at: [Link]

-

Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes - bioRxiv. bioRxiv. Available at: [Link]

-

A roadmap for interpreting 13C metabolite labeling pattern from cells - ResearchGate. ResearchGate. Available at: [Link]

-

UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling - SciRP.org. Scientific Research Publishing. Available at: [Link]

-

Carbon-13 NMR Spectroscopy - YouTube. YouTube. Available at: [Link]

-

Ultrahigh-Speed Calculation of Isotope Distributions | Analytical Chemistry. ACS Publications. Available at: [Link]

-

(PDF) Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - ResearchGate. ResearchGate. Available at: [Link]

-

Ribulose 5-phosphate – Knowledge and References - Taylor & Francis. Taylor & Francis. Available at: [Link]

-

Evaluation of sampling and quenching procedures for the analysis of intracellular metabolites in CHO suspension cells - Sci-Hub. Sci-Hub. Available at: [Link]

-

Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations | American Journal of Physiology-Endocrinology and Metabolism. American Physiological Society. Available at: [Link]

-

NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]

-

Profiling the metabolism of human cells by deep 13C labeling - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

-

Metabolism | Pentose Phosphate Pathway - YouTube. YouTube. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. youtube.com [youtube.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

- 18. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 22. 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]